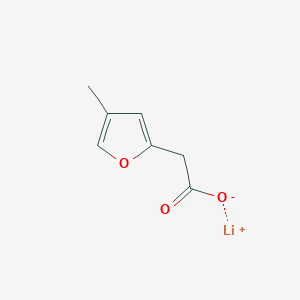![molecular formula C12H23ClN2O2 B13584005 tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride is a chemical compound with a unique spirocyclic structure. It is often used in various scientific research applications due to its distinct chemical properties. The compound is characterized by its molecular formula C13H24N2O2·HCl and a molecular weight of 276.81 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate
- tert-butyl N-{3-aminospiro[3.3]heptan-1-yl}methylcarbamate
Uniqueness
What sets tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H23ClN2O2 |
|---|---|
Peso molecular |
262.77 g/mol |
Nombre IUPAC |
tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
Clave InChI |
WFOYWFRNEOROEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
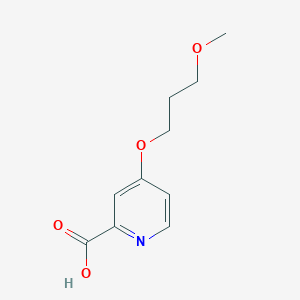
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
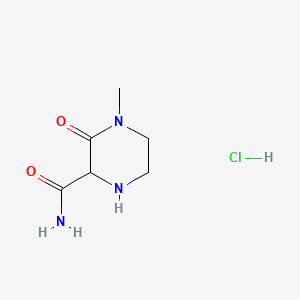
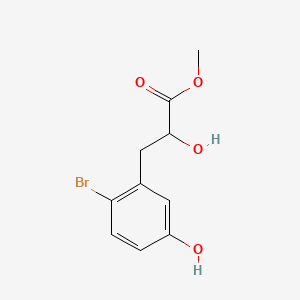

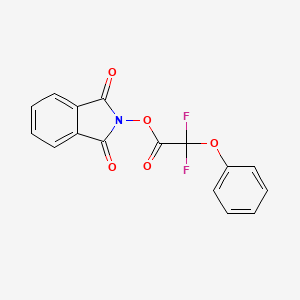
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
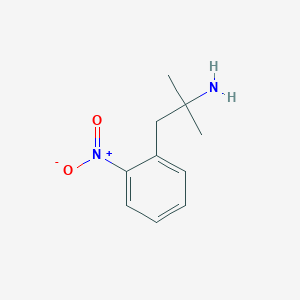
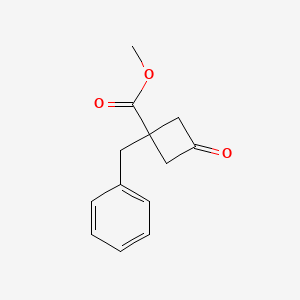
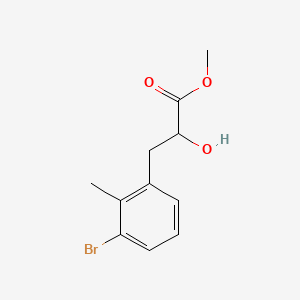
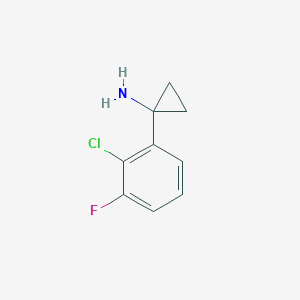
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
